![molecular formula C18H28Ge2 B14313401 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) CAS No. 113699-25-5](/img/structure/B14313401.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is an organogermanium compound that features a naphthalene core with two methylene bridges, each connected to a trimethylgermane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) typically involves the reaction of naphthalene-1,8-diylbis(methylene) with trimethylgermane under specific conditions. One common method includes the use of a strong base to deprotonate the methylene groups, followed by the addition of trimethylgermane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium centers to lower oxidation states.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, although detailed studies are limited.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) exerts its effects depends on the specific application. In chemical reactions, the germanium centers can act as electron donors or acceptors, facilitating various transformations. The naphthalene core provides structural stability and can participate in π-π interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane): Similar in structure but with silicon instead of germanium.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique electronic properties.
[Naphthalene-2,6-diylbis(methylene)]bis(trimethylgermane): A positional isomer with different reactivity and properties.
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
Properties
CAS No. |
113699-25-5 |
|---|---|
Molecular Formula |
C18H28Ge2 |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
trimethyl-[[8-(trimethylgermylmethyl)naphthalen-1-yl]methyl]germane |
InChI |
InChI=1S/C18H28Ge2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChI Key |
QMBVDGXHYBRWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
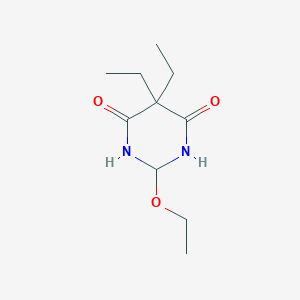
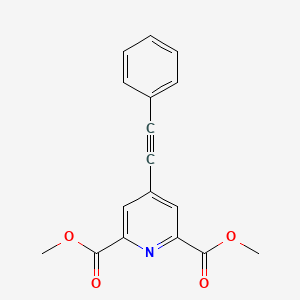

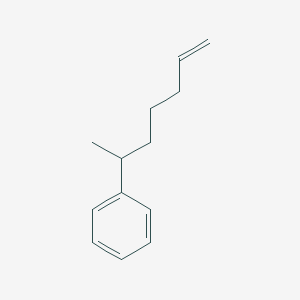

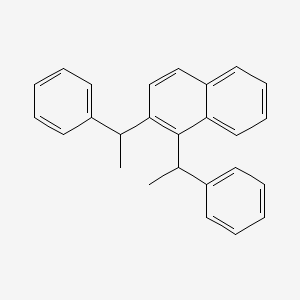
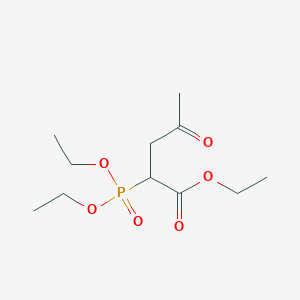
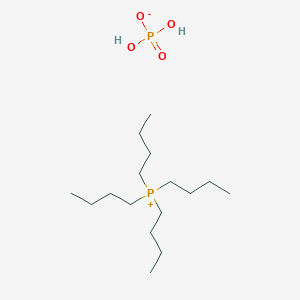
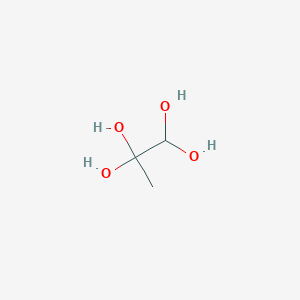
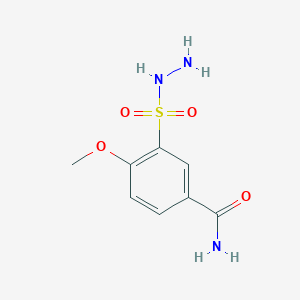
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)

